
Methyl 2-Hydroxybenzoate--d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is C8D4H4O3, and it has a molecular weight of 156.22 g/mol . The compound is structurally similar to methyl salicylate, with the hydrogen atoms replaced by deuterium (D). This labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Hydroxybenzoate–d4 is typically prepared through a deuteration reaction. In this process, methyl salicylate reacts with a deuteration reagent, replacing the hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of Methyl 2-Hydroxybenzoate–d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is typically carried out in a high-pressure reactor to maximize the yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Hydroxybenzoate–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: 2-Hydroxybenzoic acid (salicylic acid).
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Methyl 2-Hydroxybenzoate–d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-Hydroxybenzoate–d4 involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can affect cellular processes by altering enzyme activities or signaling pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and effects.
Comparison with Similar Compounds
Methyl salicylate: The non-deuterated form, commonly used in topical analgesics.
Ethyl 2-Hydroxybenzoate: Another ester of salicylic acid with similar properties.
Propyl 2-Hydroxybenzoate: A longer-chain ester with different solubility and reactivity.
Uniqueness: Methyl 2-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling provides enhanced resolution and sensitivity in detecting molecular interactions and dynamics.
Properties
CAS No. |
1219802-12-6 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
156.173 |
IUPAC Name |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
InChI Key |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O |
Synonyms |
Methyl 2-Hydroxybenzoate--d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


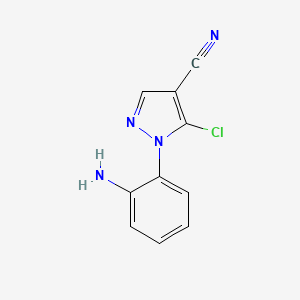
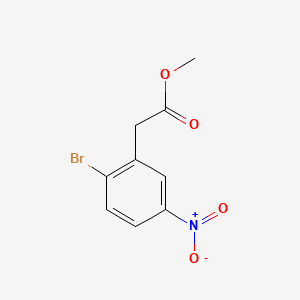


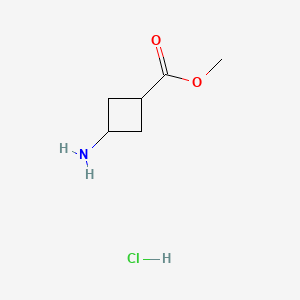
![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)
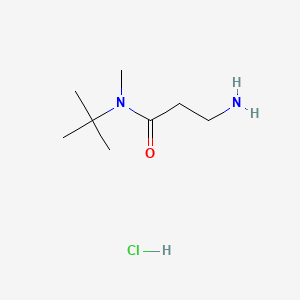
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
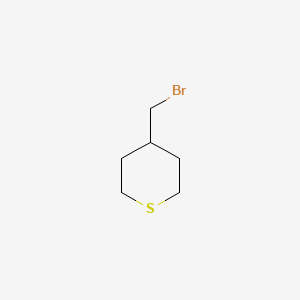
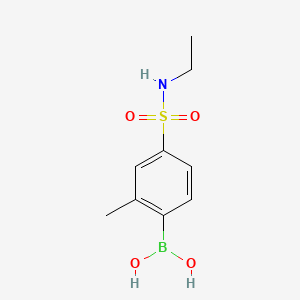
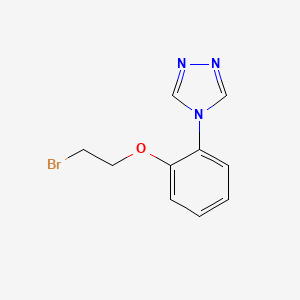
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)
